N-(2-fluorobenzyl)methanesulfonamide

Vue d'ensemble

Description

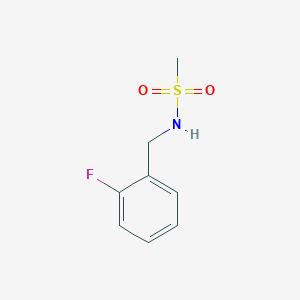

N-(2-fluorobenzyl)methanesulfonamide is an organic compound with the molecular formula C8H10FNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom of the sulfonamide group is replaced by a 2-fluorobenzyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)methanesulfonamide typically involves the reaction of 2-fluorobenzylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-fluorobenzylamine+methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Electrochemical Functionalization

Electrochemical methods enable selective modifications. For example, N-(4-fluorobenzyl)methanesulfonamide undergoes electrochemical alkylation using Pt/Ni electrodes and NaBr as a mediator at 30 mA for 40 minutes . While direct data for the 2-fluoro derivative is limited, analogous reactivity is expected due to structural similarities.

Mechanism :

-

Anodic oxidation generates bromine radicals.

-

Radical intermediates facilitate C–N or C–S bond formation.

Mechanochemical Reactions with NFSI

Under ball-milling conditions, sulfonamides react with N-fluorobenzenesulfonimide (NFSI) to form sulfonyl fluorides or undergo fluorodemethylation . For N-(2-fluorobenzyl)methanesulfonamide, potential pathways include:

-

Sulfonyl transfer : Formation of phenylsulfonyl fluoride (PhSO₂F) via NFSI-mediated cleavage.

-

Fluorination : Activation of aromatic C–H bonds for fluorine substitution.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Sulfonylation | NFSI, NaHCO₃, ball milling, 30 Hz | Sulfonyl fluoride byproduct |

| Fluorodemethylation | NFSI (2 equiv), SiO₂, 3 h | Difluorinated products |

N-Alkylation and Coupling Reactions

Sulfonamides participate in transition-metal-catalyzed alkylation. For example, Mn(I) catalysts enable N-alkylation using alcohols via a borrowing-hydrogen mechanism . While direct examples with the 2-fluorobenzyl variant are unreported, analogous reactivity is plausible.

Key Steps :

-

Dehydrogenation of alcohol to aldehyde.

-

Condensation with sulfonamide.

-

Hydrogenation to form the alkylated product.

Acid/Base-Mediated Rearrangements

In strongly basic conditions (e.g., DBU in CH₃CN at 80°C), sulfonamides undergo elimination to form heteroaromatics. For example, 1-methanesulfonyl-1,2-dihydroquinolines eliminate mesyl groups to yield quinolines . Similar reactivity may apply to this compound in the presence of electron-withdrawing substituents.

Biological and Pharmacological Interactions

While not directly studied, fluorinated sulfonamides exhibit antimicrobial and enzyme-inhibitory properties. The fluorine atom enhances binding to biological targets (e.g., dihydropteroate synthase), suggesting potential bioactivity.

Comparative Reactivity Table

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(2-fluorobenzyl)methanesulfonamide exhibits various biological activities primarily due to its sulfonamide structure. Sulfonamides are well-known for their antibacterial properties , functioning by inhibiting bacterial folate synthesis. The introduction of a fluorine atom in this compound can enhance lipophilicity, potentially improving its binding affinity to biological targets.

Antibacterial Activity

- Mechanism : The compound acts by inhibiting the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.

- Research Findings : Preliminary studies indicate its efficacy against certain bacterial strains, suggesting it could be developed into a new antibacterial agent .

Cancer Therapy Potential

- Research Insights : There are indications that this compound may interfere with cellular processes relevant to cancer progression. This interference could be attributed to its ability to modulate enzyme activities involved in cell proliferation .

Agricultural Chemistry Applications

The compound is also being explored for potential use in agricultural chemistry:

- Pesticide Development : Its antibacterial properties can be leveraged in developing new agrochemicals aimed at protecting crops from bacterial infections .

- Plant Growth Regulation : Some studies suggest that sulfonamides can influence plant growth and development, although specific research on this compound is still limited.

Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

- Binding Affinity : Studies indicate that the fluorine atom enhances hydrophobic interactions, potentially increasing the compound's efficacy compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

- Modifications at the benzyl position have shown significant effects on biological activity, supporting the need for further investigation into SAR for optimizing therapeutic effects .

Mécanisme D'action

The mechanism of action of N-(2-fluorobenzyl)methanesulfonamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The fluorine atom can enhance the binding affinity and selectivity of the compound for its molecular targets. The sulfonamide group can interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-fluorophenyl)methanesulfonamide

- N-(2-chlorobenzyl)methanesulfonamide

- N-(2-bromobenzyl)methanesulfonamide

Uniqueness

N-(2-fluorobenzyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound compared to its chloro or bromo analogs .

Activité Biologique

N-(2-fluorobenzyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Chemical Formula: C8H10FNO2S

- Molecular Weight: 195.24 g/mol

- CAS Number: 899252-68-7

The compound features a fluorobenzyl group attached to a methanesulfonamide moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on target proteins, leading to inhibition or modulation of their activity. The presence of the fluorine atom enhances the binding affinity and selectivity towards molecular targets, which is crucial for its potential therapeutic applications.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It has shown potential in inhibiting various enzymes involved in metabolic pathways:

- HMG-CoA Reductase Inhibition: Similar compounds have demonstrated significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. For instance, related methanesulfonamides have shown IC50 values as low as 11 nM, indicating potent activity .

- Antiparasitic Activity: Some studies suggest that sulfonamide derivatives exhibit antiparasitic properties. For example, compounds with similar structures have shown IC50 values in the micromolar range against parasites like Trypanosoma brucei .

Biochemical Probes

This compound serves as a biochemical probe in research settings to study enzyme functions and protein interactions. Its ability to selectively bind to certain enzymes makes it valuable for investigating metabolic pathways and cellular processes.

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound and related compounds:

- Inhibition Studies:

- Antiparasitic Research:

-

Biochemical Applications:

- A biochemical assay utilizing this compound showed its effectiveness in probing enzyme activities, providing insights into metabolic regulation and potential therapeutic targets.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBDZTQASAZHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589543 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899252-68-7 | |

| Record name | N-[(2-Fluorophenyl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.